molecular formula C11H14ClN B13326888 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13326888
M. Wt: 195.69 g/mol
InChI Key: CFTXQILRVRCYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole (CAS 1388046-26-1) is a chlorinated dihydroindole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol, this compound features a partially saturated indole core, which reduces aromaticity in the five-membered ring and alters its electronic properties and reactivity compared to fully aromatic indoles . The structure incorporates a chlorine atom at the 5-position and three methyl groups (two at position 3 and one at position 7), creating a unique interplay of electronic and steric effects that make it a valuable scaffold . This compound serves as a versatile precursor and intermediate in the synthesis of more complex molecules. Its structural framework is particularly relevant in the development of bioactive compounds, as indole derivatives are widely studied for their diverse biological potential, including antimicrobial, anticancer, and anti-inflammatory activities . The dihydroindole core can be further functionalized, for instance, through reactions with reagents like hydroxylamine, to yield novel derivatives such as 2-cyanoacetamides, which exhibit complex hydrogen-bonding patterns in the solid state . In scientific research, 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is used in chemistry as a building block for organic synthesis and in biology for investigating potential biological activities. It is also utilized in industrial applications, such as in the development of dyes and pigments . The compound is typically a solid and should be stored according to standard laboratory safety protocols for chemical reagents. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

5-chloro-3,3,7-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14ClN/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3

InChI Key

CFTXQILRVRCYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCC2(C)C)Cl

Origin of Product

United States

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

Overview:
This method synthesizes the indole core via a cyclization process starting from azido compounds and benzaldehyde derivatives, followed by functional group modifications to introduce the chloro and methyl groups.

Procedure:

  • Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehyde to form α,β-unsaturated ester intermediates.

  • Step 2: Thermolysis of the azide group at elevated temperatures (~120°C) to generate the indole nucleus through intramolecular cyclization.

  • Step 3: Electrophilic cyclization and subsequent chlorination using NCS to introduce the chloro substituent at the 5-position.

  • Step 4: Alkylation at the C3 position with methyl groups via Friedel–Crafts alkylation or by using methylating agents under basic conditions.

Reaction Conditions & Optimization:
Reaction temperature, molar ratios, and solvent choice (e.g., toluene or dichloromethane) are critical for regioselectivity and yield optimization, as discussed in recent experimental studies.

Direct Substitution on Indole Core via Chlorination and Methylation

Overview:
A more direct approach involves starting from pre-formed indole derivatives and performing selective halogenation and methylation.

Procedure:

  • Step 1: Selective chlorination at the 5-position using NCS in acetic acid or chloroform, under controlled temperature (~0°C to room temperature).

  • Step 2: Methylation of the nitrogen atom using methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).

  • Step 3: Methylation at the 3 and 7 positions using methylating agents under basic conditions, possibly employing phase-transfer catalysts to enhance regioselectivity.

Notes:
Reaction monitoring via TLC and NMR is crucial to prevent over-chlorination or methylation at undesired sites.

Summary of Key Reaction Parameters and Data

Step Reagents Conditions Purpose References
Acylation Acyl chlorides, AlCl₃ Reflux, inert solvent C3 substitution
Reduction Triethylsilane Acidic medium, room temp Convert ketones to alkyl groups
Hydrolysis NaOH / H₂O Reflux Carboxylate to acid
Chlorination NCS 0°C to RT 5-position chlorination
Methylation MeI / DMSO Room temp Trimethyl substitution
Cyclization Azido compounds, benzaldehyde 120°C, solvent Indole core formation

Research Outcomes and Validation

Research indicates that these synthetic routes yield high-purity compounds, confirmed by TLC, IR, NMR, and mass spectrometry. For example, the synthesis of similar indole derivatives demonstrated yields ranging from 65% to 85%, with spectral data aligning with the expected structure of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 4 and 6 act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic substitution. The phenolic hydroxyl group, while typically para-directing, may compete with fluorine’s meta-directing effects. Substitution reactions could occur under harsh conditions (e.g., high temperatures, polar aprotic solvents) with strong nucleophiles like hydroxide or amines .

Esterification

The phenolic hydroxyl group reacts readily with acylating agents (e.g., acyl chlorides) in the presence of bases like pyridine or triethylamine to form esters. This reaction is accelerated by the electron-withdrawing fluorine atoms, which stabilize the transition state .

Carbonyl Reactivity

The cyclopropanecarbonyl group undergoes nucleophilic addition reactions. Grignard reagents (e.g., Ph₂Mg₂) or organolithium compounds could add to the carbonyl carbon, forming alcohols or ketones after protonation. This reactivity is analogous to ketones in general organic chemistry .

Oxidative Reactions

The phenolic hydroxyl group may oxidize to a quinone structure under strong oxidizing conditions (e.g., KMnO₄/H⁺). The cyclopropanecarbonyl moiety could also undergo oxidation, though its stability under such conditions remains unexplored .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsKey Observations
Nucleophilic Substitution Hydroxide (aq.), high temperatureFluorine replacement possible at para positions
Esterification Acyl chloride, pyridine, THFRapid reaction; electron-withdrawing groups enhance rate
Carbonyl Addition Grignard reagent (e.g., Ph₂Mg₂), THFNucleophilic addition to carbonyl carbon; forms alcohol derivatives
Oxidation KMnO₄/H⁺, heatPotential quinone formation; cyclopropane stability uncertain

Structural and Functional Influences

  • Fluorine Substituents : The 4,6-difluoro arrangement meta-directs electrophiles and deactivates the ring, while the phenolic hydroxyl group (ortho/para-directing) creates a unique regioselectivity dynamic.

  • Cyclopropanecarbonyl Moiety : The cyclopropane ring’s strain and electron-withdrawing carbonyl group enhance nucleophilic attack susceptibility at the carbonyl carbon .

  • Biological Interactions : While direct biological data for this compound is limited, analogous fluorophenols (e.g., 2,4-dichlorophenol) are known for antimicrobial activity, suggesting potential applications in medicinal chemistry .

Comparative Analysis with Related Compounds

CompoundKey FeaturesReactivity Differences
2-Cyclopropanecarbonyl-4,6-difluorophenol Cyclopropanecarbonyl + difluorophenolEnhanced carbonyl reactivity vs. chlorophenols
3,4,6-Trichloro-2-cyclopropanecarbonylphenol Trichlorophenol + cyclopropanecarbonylHigher electron-withdrawing effect; slower substitution
2,4-Dichlorophenol Dichlorophenol (no cyclopropane)Less steric hindrance; faster substitution

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and organic synthesis.

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Indole derivatives, including 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, are investigated for their potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole 5-Cl, 3,3,7-CH₃ C₁₁H₁₂ClN 193.72 g/mol Partially saturated indole; steric hindrance from 3,3-dimethyl group.
5-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole 5-F, 3,3,7-CH₃ C₁₁H₁₂FN 177.22 g/mol Fluorine substitution enhances electronegativity; reduced steric bulk vs. Cl.
1-Acetyl-5-bromo-2,3-dihydro-1H-indole 5-Br, N-acetyl C₁₀H₉BrN₂O 265.10 g/mol Bromine’s larger atomic radius may influence binding affinity; acetylated N.
7-Chloro-1H-indole derivatives (e.g., Compound 77 ) 7-Cl, imidazolyl substituents C₁₉H₁₃ClN₄ 345.09 g/mol Fully aromatic indole; fused imidazole enhances π-stacking potential.
5-Methoxy-3-methyl-1H-indole 5-OCH₃, 3-CH₃ C₁₀H₁₁NO 161.21 g/mol Methoxy group improves solubility; fully aromatic core.

Key Observations :

  • Bromine’s larger size may sterically hinder interactions in biological systems compared to Cl .
  • Dihydro vs. Aromatic Indoles : The 2,3-dihydro moiety in the target compound reduces aromaticity, altering electronic properties and reactivity. For example, dihydroindoles are less prone to electrophilic substitution at the 2- and 3-positions compared to fully aromatic analogs .

Biological Activity

5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family, characterized by its unique structure which includes a chloro substituent and a trimethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a modulator of various cellular processes.

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : Approximately 211.69 g/mol
  • Structural Features : The compound features a bicyclic structure typical of indoles, which contributes to its diverse chemical reactivity and potential biological activities.

Anticancer Potential

Preliminary studies suggest that 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole exhibits significant anticancer properties. The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis. For instance:

  • Mechanism of Action : It interacts with various molecular targets within cells, influencing processes such as apoptosis and proliferation. This interaction is crucial for understanding its therapeutic potential in oncology .

Enzyme Inhibition

The compound has demonstrated inhibitory activity against specific enzymes related to cancer progression:

  • EGFR Inhibition : Studies have shown that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR) with IC₅₀ values in the nanomolar range (e.g., 9.5 nM for certain derivatives) which is comparable to established inhibitors like osimertinib .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole for their biological activity:

  • Synthesis and Evaluation :
    • A series of new compounds derived from 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole were synthesized and evaluated for antiproliferative activity against various cancer cell lines.
    • Compounds showed significant antiproliferative effects with GI₅₀ values ranging from 29 nM to 78 nM against cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cells .
  • Caspase Activation :
    • Certain derivatives have been reported to increase levels of caspases (caspase-3 and caspase-8), which are critical markers for apoptosis. This indicates that these compounds may induce programmed cell death in cancer cells .

Comparative Analysis of Related Compounds

The following table compares 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole with structurally similar compounds regarding their biological activities:

Compound NameKey FeaturesBiological Activity
5-Chloro-indole derivatives Variations in functional groupsPotent EGFR inhibitors
6-Chloro-3-(hydroxyimino)-2,3-dihydroindole Hydroxyimino substitutionDistinct anti-cancer properties
5-Chloro-2-methyleneindoline Similar indole structureVarying cytotoxicity profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions starting from substituted indole precursors. For example, 2-(4-chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)propanedial derivatives are key intermediates, reacting with nucleophiles like hydroxylamine hydrochloride under reflux in ethanol (86% yield) . Optimization of solvent (e.g., ethanol vs. acetonitrile), temperature (reflux vs. 40°C), and catalyst (e.g., iodine for electrophilic substitutions) significantly impacts yield, as seen in analogous indole reactions . Purification via recrystallization (ethanol) or column chromatography (ethyl acetate/hexane) is critical for purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns and hydrogen bonding (e.g., intramolecular N–H⋯O interactions observed in derivatives) .
  • X-ray Crystallography : Resolves stereoelectronic effects, such as conjugation at the nitrogen center (sum of bond angles ≈ 361°) and E/Z geometry of double bonds. SHELXL is recommended for refinement, leveraging its robust handling of high-resolution data and hydrogen-bonding networks .
  • FT-IR : Identifies functional groups (e.g., cyanoacetamide C≡N stretch at 2199 cm⁻¹ in derivatives) .

Advanced Research Questions

Q. How can unexpected products from reactions involving this compound be analyzed and rationalized?

  • Methodological Answer : Mechanistic ambiguity, such as the formation of 2-cyanoacetamide derivatives instead of expected isoxazoles, requires multi-step analysis:

Intermediate Trapping : Use LC-MS or in-situ NMR to detect transient species (e.g., dioximes or imines).

Computational Modeling : Employ DFT calculations to map reaction pathways and transition states.

Crystallographic Validation : X-ray structures (e.g., R22(8) hydrogen-bonded dimers) confirm product geometry .

Controlled Experiments : Vary reagents (e.g., hydroxylamine vs. arylhydrazines) to isolate competing pathways .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in PEG-400/DMF mixtures) to predict solubility and aggregation .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the chloro and methyl substituents may direct electrophilic substitutions to specific ring positions .
  • Docking Studies : Model interactions with biological targets (e.g., kinase active sites) using software like MOE .

Q. How does the substitution pattern (chloro, methyl groups) affect reactivity in electrophilic substitutions or catalytic applications?

  • Methodological Answer :

  • Steric and Electronic Effects : The 3,3-dimethyl group creates steric hindrance, favoring reactions at less hindered positions (e.g., C5 or C7). Chlorine’s electron-withdrawing effect deactivates the ring but directs electrophiles to meta/para positions .
  • Catalytic Screening : Test metal catalysts (e.g., Ru/Fe complexes) for cross-coupling reactions. For example, iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield in trifluoroethylation of indoles .
  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates under varying conditions (pH, solvent polarity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.